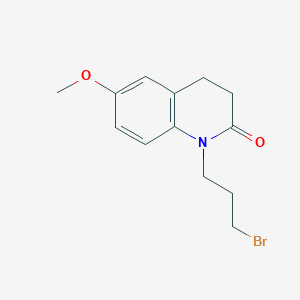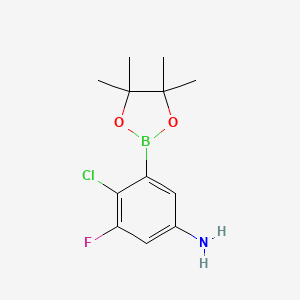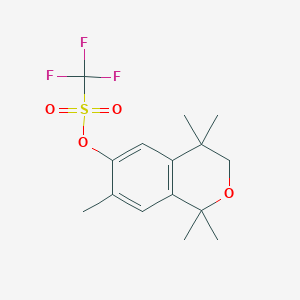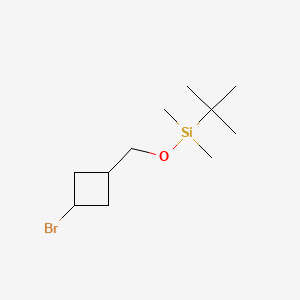
8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethynyl-7-fluoro-3-(methoxymethoxy)-1-naphthalenyl 2,2-dimethylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including an ethynyl group, a fluoro substituent, and a methoxymethoxy group attached to a naphthalene ring, along with a 2,2-dimethylpropanoate ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethynyl-7-fluoro-3-(methoxymethoxy)-1-naphthalenyl 2,2-dimethylpropanoate involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the naphthalene core: This can be achieved through Friedel-Crafts acylation followed by cyclization reactions.
Introduction of the fluoro substituent: This step often involves electrophilic fluorination using reagents such as Selectfluor.
Attachment of the ethynyl group: This can be accomplished through Sonogashira coupling using palladium catalysts.
Methoxymethoxy protection: This step involves the protection of hydroxyl groups using methoxymethyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid with 2,2-dimethylpropanol using standard esterification reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-Ethynyl-7-fluoro-3-(methoxymethoxy)-1-naphthalenyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving naphthalene derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 8-Ethynyl-7-fluoro-3-(methoxymethoxy)-1-naphthalenyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The ethynyl and fluoro groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methoxymethoxy group can provide stability and solubility, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
8-Ethynyl-7-fluoro-1-naphthalenyl 2,2-dimethylpropanoate: Lacks the methoxymethoxy group.
7-Fluoro-3-(methoxymethoxy)-1-naphthalenyl 2,2-dimethylpropanoate: Lacks the ethynyl group.
8-Ethynyl-3-(methoxymethoxy)-1-naphthalenyl 2,2-dimethylpropanoate: Lacks the fluoro substituent.
Uniqueness
8-Ethynyl-7-fluoro-3-(methoxymethoxy)-1-naphthalenyl 2,2-dimethylpropanoate is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C19H19FO4 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
[8-ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C19H19FO4/c1-6-14-15(20)8-7-12-9-13(23-11-22-5)10-16(17(12)14)24-18(21)19(2,3)4/h1,7-10H,11H2,2-5H3 |
InChI Key |
OQWZLISQAKWTIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C2C(=CC(=C1)OCOC)C=CC(=C2C#C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


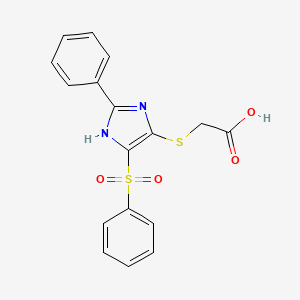

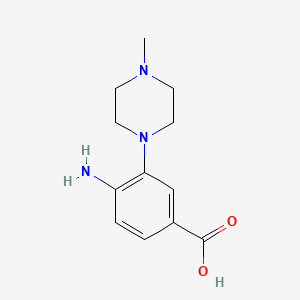
![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[3,4-C]pyridine-1-carboxylate](/img/structure/B13921989.png)

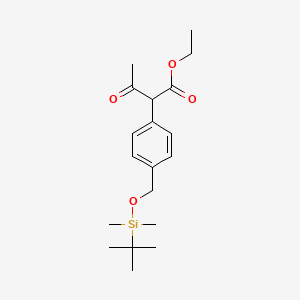
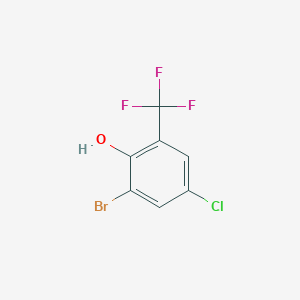
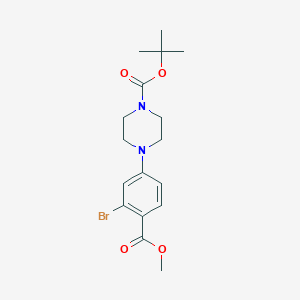
![6-Bromobenzo[b]thiophene-3-sulfonyl chloride](/img/structure/B13921995.png)
